Dye 937

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C32H37IN4S |

|---|---|

Peso molecular |

636.6 g/mol |

Nombre IUPAC |

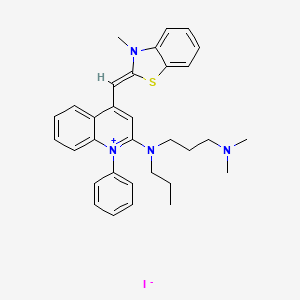

N,N-dimethyl-N'-[4-[(Z)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]-1-phenylquinolin-1-ium-2-yl]-N'-propylpropane-1,3-diamine;iodide |

InChI |

InChI=1S/C32H37N4S.HI/c1-5-20-35(22-13-21-33(2)3)31-23-25(24-32-34(4)29-18-11-12-19-30(29)37-32)27-16-9-10-17-28(27)36(31)26-14-7-6-8-15-26;/h6-12,14-19,23-24H,5,13,20-22H2,1-4H3;1H/q+1;/p-1 |

Clave InChI |

XOGNDLJVODASNY-UHFFFAOYSA-M |

SMILES isomérico |

CCCN(CCCN(C)C)C1=[N+](C2=CC=CC=C2C(=C1)/C=C\3/N(C4=CC=CC=C4S3)C)C5=CC=CC=C5.[I-] |

SMILES canónico |

CCCN(CCCN(C)C)C1=[N+](C2=CC=CC=C2C(=C1)C=C3N(C4=CC=CC=C4S3)C)C5=CC=CC=C5.[I-] |

Origen del producto |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Core Principles of Dye 937 for DNA Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dye 937 is a substituted unsymmetrical cyanine dye specifically designed for the sensitive detection of DNA in various applications, most notably in electrophoretic gels.[1] As a member of the cyanine dye family, this compound exhibits the characteristic property of being virtually non-fluorescent in an aqueous solution and displaying a dramatic increase in fluorescence intensity upon binding to nucleic acids.[2] This "light-up" property makes it an excellent tool for DNA visualization and quantification with a high signal-to-noise ratio. This technical guide provides a comprehensive overview of the core principles of this compound, including its mechanism of action, photophysical properties, and detailed experimental protocols for its application.

Core Principle of DNA Detection

The fundamental principle behind this compound's utility in DNA detection lies in its fluorogenic nature. In its unbound state in an aqueous environment, the dye exists in a conformation that allows for non-radiative decay pathways, resulting in minimal fluorescence. Upon interaction with DNA, the dye's structure becomes more rigid, restricting these non-radiative processes and leading to a significant enhancement of its fluorescence quantum yield.

Mechanism of DNA Binding

While the precise binding mode of this compound to DNA is not definitively elucidated in publicly available literature, unsymmetrical cyanine dyes are known to interact with DNA through two primary mechanisms: intercalation and minor groove binding. Given its structural class, it is highly probable that this compound binds to DNA via intercalation, where the planar aromatic ring system of the dye inserts itself between the base pairs of the DNA double helix. This mode of binding would account for the observed increase in fluorescence, as the rigid environment of the DNA base stack would sterically hinder the rotational freedom of the dye molecule, thus favoring radiative decay (fluorescence) upon excitation. A patent describing this compound suggests a high binding affinity for DNA.[2]

The logical workflow for the DNA detection principle of this compound can be visualized as follows:

Caption: Logical workflow of this compound DNA detection.

Photophysical Properties

The fluorescence characteristics of this compound are central to its application. Upon binding to double-stranded DNA (dsDNA), this compound exhibits fluorescence in the green region of the visible spectrum.

| Property | Value | Source |

| Excitation Maximum (λex) | Not explicitly stated in available literature. A corresponding spectrum is available in patent documents. | [2] |

| Emission Maximum (λem) | ~500 - 535 nm (bound to dsDNA) | [2] |

| Fluorescence Quantum Yield (ΦF) | Not explicitly stated, but described as significantly enhanced upon DNA binding. | |

| Binding Affinity (Kd) | Not explicitly quantified, but described as "high affinity". | [2] |

Note: The lack of precise, publicly available quantitative data necessitates empirical determination for specific applications.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound for DNA detection. These protocols are based on general practices for unsymmetrical cyanine dyes and should be optimized for specific experimental conditions.

I. Agarose Gel Staining of dsDNA

This protocol describes the use of this compound for the visualization of dsDNA fragments separated by agarose gel electrophoresis.

A. Materials:

-

This compound stock solution (concentration to be determined based on manufacturer's instructions, if available; otherwise, a starting concentration of 10,000X in DMSO is common for similar dyes).

-

Agarose

-

1X TAE or TBE buffer

-

dsDNA ladder and samples

-

Gel electrophoresis system

-

UV or blue-light transilluminator

B. Protocol Steps:

-

Prepare the Agarose Gel:

-

Prepare a 1% (or desired percentage) agarose solution in 1X TAE or TBE buffer.

-

Heat the solution until the agarose is completely dissolved.

-

Allow the solution to cool to approximately 50-60°C.

-

Pre-staining (optional): Add this compound stock solution to the molten agarose to a final concentration of 1X. Swirl gently to mix. Note: The optimal concentration should be determined empirically.

-

Pour the gel into a casting tray with combs and allow it to solidify.

-

-

Sample Preparation and Electrophoresis:

-

Mix DNA samples and ladder with 6X loading dye.

-

Load the samples into the wells of the solidified agarose gel.

-

Run the gel at an appropriate voltage until the desired separation is achieved.

-

-

Post-staining (if not pre-stained):

-

After electrophoresis, place the gel in a staining tray.

-

Prepare a 1X staining solution of this compound in 1X TAE or TBE buffer.

-

Submerge the gel in the staining solution and incubate for 15-30 minutes at room temperature with gentle agitation, protected from light.

-

Destaining (optional but recommended): If high background fluorescence is observed, destain the gel in water or 1X running buffer for 15-30 minutes.

-

-

Visualization:

-

Place the stained gel on a UV or blue-light transilluminator.

-

Visualize the DNA bands and capture an image using a gel documentation system.

-

The experimental workflow for agarose gel staining is depicted below:

Caption: Experimental workflow for agarose gel staining with this compound.

II. Determination of DNA Binding Affinity (Fluorescence Titration)

This protocol outlines a general method to determine the dissociation constant (Kd) of this compound for dsDNA.

A. Materials:

-

This compound stock solution

-

Purified dsDNA of known concentration (e.g., calf thymus DNA)

-

Binding buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.5)

-

Fluorometer with excitation and emission monochromators

-

Quartz cuvettes

B. Protocol Steps:

-

Prepare a solution of this compound at a fixed concentration in the binding buffer. The concentration should be low enough to be in the linear range of the fluorometer and to ensure that the concentration of bound dye is a fraction of the total DNA concentration.

-

Record the fluorescence emission spectrum of the this compound solution alone (in the absence of DNA) by exciting at a wavelength near its presumed absorption maximum.

-

Titrate the this compound solution with increasing concentrations of the dsDNA stock solution. Allow the solution to equilibrate for a few minutes after each addition.

-

Record the fluorescence emission spectrum after each addition of DNA.

-

Plot the change in fluorescence intensity at the emission maximum as a function of the DNA concentration.

-

Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) to calculate the dissociation constant (Kd).

III. Determination of Fluorescence Quantum Yield

The relative quantum yield of this compound when bound to DNA can be determined by comparison to a well-characterized fluorescence standard.

A. Materials:

-

This compound

-

Saturating concentration of dsDNA

-

Fluorescence standard with a known quantum yield in a similar emission range (e.g., fluorescein in 0.1 M NaOH, ΦF = 0.95)

-

Binding buffer

-

UV-Vis spectrophotometer

-

Fluorometer

B. Protocol Steps:

-

Prepare a series of dilutions of the reference standard and the this compound-DNA complex in the same buffer.

-

Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer. The absorbance values should be kept below 0.1 to avoid inner filter effects.

-

Measure the fluorescence emission spectrum of each solution using the same excitation wavelength.

-

Integrate the area under the emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

-

The quantum yield of the sample (ΦF_sample) can be calculated using the following equation: ΦF_sample = ΦF_standard * (Slope_sample / Slope_standard) * (η_sample^2 / η_standard^2) where ΦF is the quantum yield, Slope is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent (which is the same for both in this case).

Signaling Pathways

This compound is a fluorescent probe for the direct detection of DNA and is not known to be involved in or to report on specific cellular signaling pathways. Its primary utility is in the visualization and quantification of nucleic acids in vitro and potentially in fixed cells for determining DNA content.

Conclusion

References

An In-depth Technical Guide on the Core Mechanism of Action of DNA Staining Dyes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental mechanisms by which common fluorescent dyes interact with DNA to enable visualization and quantification in various research applications. The principles and protocols described herein are broadly applicable to a wide range of cell types, including the commonly studied U937 cell line.

Introduction to DNA Staining

Fluorescent DNA staining is a cornerstone technique in molecular and cellular biology. It relies on the use of fluorophores that exhibit a significant increase in fluorescence quantum yield upon binding to DNA. This property allows for the specific visualization and quantification of DNA in various contexts, including microscopy, flow cytometry, and gel electrophoresis[1][]. The choice of dye depends on the specific application, cell state (live or fixed), and the available instrumentation.

Core Mechanisms of Dye-DNA Interaction

The interaction between fluorescent dyes and DNA can be broadly categorized into two primary mechanisms: intercalation and minor groove binding.

-

Intercalation: Intercalating dyes insert themselves between the stacked base pairs of the DNA double helix. This mode of binding often leads to a significant enhancement of fluorescence and can cause local distortions in the DNA structure. Ethidium Bromide (EtBr) and Propidium Iodide (PI) are classic examples of intercalating dyes[][3]. 7-Aminoactinomycin D (7-AAD) is another intercalator that specifically binds to G-C rich regions of DNA[3][4].

-

Minor Groove Binding: These dyes fit into the minor groove of the DNA helix, typically showing a preference for AT-rich regions. This interaction is generally less disruptive to the overall DNA structure compared to intercalation. Hoechst stains (e.g., Hoechst 33258 and Hoechst 33342) and DAPI (4',6-diamidino-2-phenylindole) are prominent examples of minor groove binders[1][3].

The binding of these dyes to DNA results in a substantial increase in their fluorescence, often by 20 to 30-fold or even more, which is the basis for their use in DNA quantification and visualization[1][3].

Figure 1. Core mechanisms of DNA staining dyes.

Quantitative Data on Common DNA Staining Dyes

The selection of a DNA staining dye is often guided by its spectral properties, binding affinity, and fluorescence enhancement. The table below summarizes key quantitative data for several widely used DNA dyes.

| Dye | Excitation Max (nm) | Emission Max (nm) | Fluorescence Enhancement upon DNA Binding | Primary Binding Mechanism | Cell Permeability |

| DAPI | 358 | 461 | ~20-fold[1][3] | Minor Groove (AT-rich)[1] | Semi-permeable (better for fixed/dead cells)[3] |

| Hoechst 33258/33342 | ~350 | ~461 | ~30-fold[1][3] | Minor Groove (AT-rich)[1] | Permeable (live and fixed cells)[3] |

| Propidium Iodide (PI) | 535 | 617 | 20 to 30-fold[][3] | Intercalation[][3] | Impermeable (dead cells)[] |

| 7-AAD | 546 | 647 | Not specified | Intercalation (GC-rich)[3][4] | Impermeable (dead cells)[4] |

| SYBR Green I | 497 | 522 | >1000-fold | Not specified, binds dsDNA | Varies with formulation |

| Ethidium Bromide (EtBr) | ~300 (UV) | 605 | ~20-fold[3] | Intercalation[][3] | Impermeable[3] |

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are protocols for common applications of DNA staining dyes.

This protocol is suitable for dyes like DAPI and Hoechst for visualizing nuclear morphology.

Figure 2. Workflow for staining fixed cells.

Methodology:

-

Cell Culture: Grow cells to the desired confluency on sterile glass coverslips in a petri dish.

-

Washing: Gently wash the cells twice with Phosphate Buffered Saline (PBS) to remove media.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

-

Washing: Wash the cells twice with PBS.

-

Permeabilization (Optional): For some intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.

-

Washing: Wash the cells twice with PBS.

-

Staining: Incubate the cells with the DNA staining dye solution (e.g., 1 µg/mL Hoechst 33342 in PBS) for 5-15 minutes at room temperature, protected from light[5].

-

Washing: Wash the cells three times with PBS.

-

Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium.

-

Imaging: Visualize the stained nuclei using a fluorescence microscope with the appropriate filter sets.

This protocol utilizes the membrane-impermeable nature of Propidium Iodide to differentiate live from dead cells.

Figure 3. Workflow for cell viability analysis using Propidium Iodide.

Methodology:

-

Cell Preparation: Harvest cells and prepare a single-cell suspension.

-

Washing: Wash the cells once with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Add Propidium Iodide to the cell suspension to a final concentration of 1-5 µg/mL.

-

Incubation: Incubate the cells on ice for 5-15 minutes, protected from light.

-

Analysis: Analyze the cells immediately by flow cytometry. Live cells will exclude the dye and show low red fluorescence, while dead cells will be permeable to the dye and exhibit high red fluorescence.

Signaling Pathways and Cellular Context

While DNA staining dyes are primarily used as visualization tools, it is important to consider their potential effects on cellular processes, especially in live-cell imaging. High concentrations of DNA-binding dyes can be cytotoxic and may interfere with DNA replication and transcription[3]. The choice of dye and its concentration should be carefully optimized to minimize any impact on cell health and signaling pathways under investigation. For instance, studies on U937 cells often involve inducing differentiation or apoptosis, and the chosen dye should not interfere with these processes[6][7].

Figure 4. Logical relationships in live-cell DNA staining.

Conclusion

The selection of an appropriate DNA staining dye and a well-defined experimental protocol are critical for obtaining reliable and meaningful data. Understanding the core mechanism of action of these dyes, their quantitative properties, and their potential cellular effects is paramount for researchers, scientists, and drug development professionals. This guide provides a foundational understanding to aid in the effective application of DNA staining techniques in scientific research.

References

- 1. DNA Dyes—Highly Sensitive Reporters of Cell Quantification: Comparison with Other Cell Quantification Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. resources.biomol.com [resources.biomol.com]

- 4. cdn.stemcell.com [cdn.stemcell.com]

- 5. labs.pbrc.edu [labs.pbrc.edu]

- 6. Reactive Oxygen Species Imaging in U937 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Reactive Oxygen Species Imaging in U937 Cells [frontiersin.org]

what is the chemical structure of Dye 937

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dye 937 is a substituted unsymmetrical cyanine dye utilized in molecular biology for the detection of DNA in electrophoretic gels.[1][2] As a member of the cyanine dye family, it exhibits fluorescence upon binding to nucleic acids, enabling visualization under appropriate illumination. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical structure, properties, and general protocols for its application.

Chemical Structure and Properties

This compound is classified as a substituted unsymmetrical cyanine dye.[1] The chemical structure and fundamental properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C32H37IN4S | [1][2][3] |

| Molecular Weight | 636.64 g/mol | [2] |

| CAS Number | 195199-04-3 | [1][2] |

| Appearance | Solid Powder | [2] |

| SMILES | [I-].S1C=2C=CC=CC2N(C1=CC3=CC(N(CCC)CCCN(C)C)=--INVALID-LINK--C=5C=CC=CC35)C | [1] |

Chemical Structure Diagram:

Caption: A simplified representation of the core components of the this compound molecule.

Mechanism of Action

Unsymmetrical cyanine dyes, such as this compound, are known to bind to DNA, which leads to a significant increase in their fluorescence quantum yield. This fluorogenic property is the basis for their use as nucleic acid stains. The binding can occur through two primary modes: intercalation between the base pairs of the DNA double helix or binding within the minor groove of the DNA. The specific binding mode can influence the dye's spectral properties and its effects on the DNA structure. For many unsymmetrical cyanine dyes, binding restricts the torsional motion of the dye molecule, which in its free form in solution provides a non-radiative decay pathway. This restriction of motion upon binding to DNA leads to a dramatic increase in fluorescence.

Caption: Mechanism of fluorescence enhancement of this compound upon binding to DNA.

Quantitative Data

Table 2: Typical Spectral Properties of Unsymmetrical Cyanine Dyes for DNA Staining

| Property | Typical Value Range | Notes |

| Absorption Maximum (Abs, max) | 480 - 520 nm | The absorption maximum is influenced by the specific heterocyclic systems and the length of the polymethine bridge. |

| Emission Maximum (Em, max) | 500 - 550 nm | The emission maximum is typically Stokes-shifted to a longer wavelength than the absorption maximum. |

| Extinction Coefficient (ε) | 50,000 - 100,000 M⁻¹cm⁻¹ | High extinction coefficients are characteristic of cyanine dyes, allowing for sensitive detection. |

| Quantum Yield (Φ) (Bound to DNA) | 0.3 - 0.8 | A significant increase in quantum yield upon binding to DNA is the hallmark of these dyes. The quantum yield in the free state is typically very low (<0.01). |

Experimental Protocols

The following is a generalized protocol for staining DNA in agarose gels using an unsymmetrical cyanine dye like this compound. Optimal concentrations and incubation times may need to be determined empirically.

Protocol: Agarose Gel Staining of DNA with this compound

-

Gel Electrophoresis:

-

Prepare an agarose gel of the desired concentration in an appropriate running buffer (e.g., 1x TAE or 1x TBE).

-

Load DNA samples mixed with a loading buffer into the wells of the gel.

-

Run the gel at a constant voltage until the desired separation of DNA fragments is achieved.

-

-

Staining Solution Preparation:

-

Prepare a stock solution of this compound in a suitable solvent such as DMSO or ethanol. Due to the lack of specific data, a starting concentration of 1-10 mM is suggested.

-

Dilute the stock solution into the same running buffer used for electrophoresis to prepare the staining solution. A typical final concentration for similar dyes is in the range of 1-5 µM.

-

-

Gel Staining:

-

Carefully place the gel in a container with a sufficient volume of the staining solution to fully submerge the gel.

-

Incubate the gel in the staining solution for 20-40 minutes at room temperature with gentle agitation. Protect the container from light to prevent photobleaching of the dye.

-

-

Destaining (Optional but Recommended):

-

To reduce background fluorescence, the gel can be destained by incubating it in fresh running buffer for 10-20 minutes.

-

-

Visualization:

-

Place the stained gel on a UV transilluminator or a gel imager with an appropriate excitation light source (e.g., blue light or UV light).

-

Visualize and document the fluorescent DNA bands using a suitable emission filter.

-

Caption: Experimental workflow for DNA detection in agarose gels using this compound.

Signaling Pathways

There is no evidence in the scientific literature to suggest that this compound is involved in any cellular signaling pathways. Its primary application is as a fluorescent stain for the in vitro detection of nucleic acids. The mechanism of action is based on direct binding to DNA and subsequent fluorescence, rather than interaction with signaling cascades or cellular receptors.

Safety and Handling

Specific safety data for this compound is not publicly available. However, as with any chemical, appropriate safety precautions should be taken. It is recommended to handle the solid powder and stock solutions in a well-ventilated area and to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of the powder and contact with skin and eyes. Dispose of the dye and any contaminated materials in accordance with local regulations.

References

- 1. Groove-binding unsymmetrical cyanine dyes for staining of DNA: syntheses and characterization of the DNA-binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Groove-binding unsymmetrical cyanine dyes for staining of DNA: dissociation rates in free solution and electrophoresis gels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Experimental and Computational Investigation of Unsymmetrical Cyanine Dyes: Understanding Torsionally Responsive Fluorogenic Dyes - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Spectroscopic Profile of Fluorescent Dye 937: A Technical Guide

An in-depth analysis of the fluorescent dye landscape reveals no standard, publicly documented entity referred to as "Dye 937." This designation is likely a proprietary, internal, or otherwise non-standardized name, rendering a specific technical guide on its properties impossible without further identifying information. Researchers, scientists, and drug development professionals encountering this term are advised to consult the original source of the name to obtain a formal chemical identifier, such as a CAS number or IUPAC name, or to identify the commercial supplier.

This guide, therefore, provides a comprehensive framework of the experimental protocols and data presentation methods that would be essential for characterizing a novel or unidentified fluorescent dye, using the placeholder "this compound" as a template for the required analysis.

Core Spectroscopic and Photophysical Properties

A thorough understanding of a fluorescent dye necessitates the quantification of several key parameters. For any given dye, these would be presented as follows:

| Parameter | Value | Solvent/Conditions |

| Excitation Maximum (λex) | - | e.g., Phosphate-Buffered Saline (PBS), pH 7.4 |

| Emission Maximum (λem) | - | e.g., Phosphate-Buffered Saline (PBS), pH 7.4 |

| Molar Extinction Coefficient (ε) | - | e.g., Methanol |

| Fluorescence Quantum Yield (Φ) | - | e.g., Relative to a standard like Rhodamine 6G |

| Fluorescence Lifetime (τ) | - | e.g., Time-Correlated Single Photon Counting (TCSPC) |

Experimental Protocols for Dye Characterization

The determination of the above parameters relies on a suite of standardized spectroscopic techniques. The following sections detail the methodologies required for a comprehensive characterization of a fluorescent dye.

Measurement of Excitation and Emission Spectra

The foundational step in characterizing a fluorescent dye is the determination of its optimal excitation and emission wavelengths.

Methodology:

-

Sample Preparation: A dilute solution of the dye (e.g., 1-10 µM) is prepared in a suitable solvent, typically in a 1 cm path length quartz cuvette. The absorbance of the solution at the excitation wavelength should be kept low (ideally < 0.1) to avoid inner filter effects.

-

Instrumentation: A calibrated spectrofluorometer is used for the measurements. The instrument consists of a light source (e.g., Xenon arc lamp), excitation and emission monochromators, a sample holder, and a detector (e.g., photomultiplier tube).

-

Excitation Spectrum Acquisition: The emission monochromator is set to the expected emission maximum, and the excitation monochromator is scanned across a range of wavelengths. The resulting plot of fluorescence intensity versus excitation wavelength provides the excitation spectrum.

-

Emission Spectrum Acquisition: The excitation monochromator is set to the determined excitation maximum, and the emission monochromator is scanned to detect the emitted fluorescence. This generates the fluorescence emission spectrum.

-

Data Correction: The raw spectra are corrected for instrument-specific variations in lamp intensity and detector response as a function of wavelength.

A generalized workflow for this process is illustrated below.

Caption: A simplified workflow for the determination of fluorescence excitation and emission spectra.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength.

Methodology:

-

Sample Preparation: A series of solutions of the dye at different known concentrations are prepared in a non-fluorescent solvent.

-

Instrumentation: A UV-Visible spectrophotometer is used.

-

Absorbance Measurement: The absorbance of each solution is measured at the dye's absorption maximum (λmax).

-

Data Analysis: According to the Beer-Lambert law (A = εcl), a plot of absorbance versus concentration should yield a straight line passing through the origin. The molar extinction coefficient is calculated from the slope of this line.

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. The relative method, comparing the dye to a well-characterized standard, is commonly employed.[1][2]

Methodology:

-

Standard Selection: A fluorescent standard with a known quantum yield and with absorption and emission spectra that overlap with the sample dye is chosen (e.g., quinine sulfate, Rhodamine 6G).

-

Sample and Standard Preparation: Solutions of both the sample and the standard are prepared in the same solvent, with their absorbances at the excitation wavelength matched and kept below 0.1.[2]

-

Fluorescence Measurement: The fluorescence emission spectra of both the sample and the standard are recorded under identical instrument settings.

-

Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample^2 / n_std^2)

where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. Subscripts 'sample' and 'std' refer to the sample and the standard, respectively.

The logical relationship for this comparative method is depicted below.

Caption: Logical workflow for determining relative fluorescence quantum yield.

Measurement of Fluorescence Lifetime

The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. Time-Correlated Single Photon Counting (TCSPC) is a common and accurate method for its measurement.[3][4][5]

Methodology:

-

Instrumentation: A TCSPC system is used, which includes a pulsed light source (e.g., a picosecond laser or LED), a sensitive single-photon detector, and timing electronics.[3]

-

Excitation and Detection: The sample is excited by the pulsed light source, and the arrival times of the emitted single photons are recorded relative to the excitation pulse.

-

Data Acquisition: This process is repeated for a large number of excitation cycles to build up a histogram of photon arrival times.

-

Data Analysis: The resulting decay curve is fitted to an exponential function (or a sum of exponentials for more complex systems) to extract the fluorescence lifetime.

Signaling Pathways and Applications

Without a concrete identification of "this compound," a specific signaling pathway cannot be described. However, fluorescent dyes are integral to a multitude of biological and drug discovery applications. For instance, a dye could be designed to be a fluorescent probe for a specific enzyme, where its fluorescence properties change upon binding or enzymatic modification.

An example of a hypothetical signaling pathway where a dye might be used to report on kinase activity is shown below. In this diagram, "this compound" is envisioned as a substrate for a kinase, becoming fluorescent upon phosphorylation.

Caption: A hypothetical signaling pathway where a dye acts as a kinase activity reporter.

References

- 1. Fluorophore Databases - Microscopist.co.uk [microscopist.co.uk]

- 2. Cationic styryl dyes for DNA labelling and selectivity toward cancer cells and Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fluorophores.org [fluorophores.tugraz.at]

- 4. researchgate.net [researchgate.net]

- 5. wiley.com [wiley.com]

Understanding Unsymmetrical Cyanine Dyes as DNA Intercalators: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dye 937 is a substituted unsymmetrical cyanine dye, a class of molecules known for their utility in detecting DNA in electrophoretic gels[1][2]. The core mechanism of action for many such dyes involves intercalation, where the planar aromatic ring system of the dye inserts itself between the base pairs of the DNA double helix. This interaction leads to significant changes in the photophysical properties of the dye, most notably a substantial increase in fluorescence quantum yield, which forms the basis of its detection capabilities.

Data Presentation: Photophysical and DNA Binding Properties

The interaction of unsymmetrical cyanine dyes with DNA results in measurable changes in their spectroscopic characteristics. The following tables summarize typical quantitative data for unsymmetrical cyanine dyes that act as DNA intercalators, providing a reference for the expected performance of compounds like this compound.

Table 1: Spectroscopic Properties of a Representative Unsymmetrical Cyanine Dye

| Property | Free Dye in Solution | Dye-DNA Complex | Reference |

| Absorption Maximum (λ_abs_ max, nm) | ~490 | ~510 | [3][4] |

| Emission Maximum (λ_em_ max, nm) | ~530 | ~525 | [3][4] |

| Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Not specified | Not specified | |

| Fluorescence Quantum Yield (Φ_f_) | < 0.01 | ~0.5 | [3][4][5] |

| Fluorescence Enhancement upon DNA Binding | - | >100-fold | [3][4] |

Table 2: DNA Binding Characteristics of a Representative Unsymmetrical Cyanine Dye

| Property | Value | Method | Reference |

| Binding Affinity (K_a_, M⁻¹) | Not specified | Not specified | |

| Dissociation Constant (K_d_, M) | Not specified | Not specified | |

| Binding Mode | Intercalation/Groove Binding | Spectroscopy, Viscometry | [3][4][6] |

Experimental Protocols

UV-Visible Absorption Spectroscopy for DNA Binding Analysis

This protocol outlines the procedure to determine the binding of an unsymmetrical cyanine dye to DNA by monitoring changes in its absorption spectrum.

Materials:

-

Dye stock solution (e.g., 1 mM in DMSO)

-

Calf Thymus DNA (ct-DNA) stock solution (concentration determined by absorption at 260 nm)

-

Tris-HCl buffer (e.g., 10 mM, pH 7.4) with NaCl (e.g., 50 mM)

-

Quartz cuvettes (1 cm path length)

-

UV-Visible spectrophotometer

Procedure:

-

Prepare a working solution of the dye in the Tris-HCl buffer at a fixed concentration (e.g., 10 µM).

-

Record the absorption spectrum of the free dye solution from 300 to 700 nm.

-

Titrate the dye solution with increasing concentrations of the ct-DNA stock solution.

-

After each addition of DNA, gently mix the solution and allow it to equilibrate for 5 minutes.

-

Record the absorption spectrum after each titration step.

-

Observe for changes in the absorption maximum (bathochromic or hypsochromic shifts) and absorbance intensity (hyperchromism or hypochromism) to characterize the binding interaction[2][7].

Fluorescence Spectroscopy for Determining Binding and Fluorescence Enhancement

This protocol describes how to measure the fluorescence enhancement of the dye upon binding to DNA and to estimate the binding affinity.

Materials:

-

Same as for UV-Visible Spectroscopy

-

Fluorometer

Procedure:

-

Prepare a dilute working solution of the dye in the Tris-HCl buffer (e.g., 1 µM).

-

Measure the fluorescence emission spectrum of the free dye, exciting at its absorption maximum.

-

Titrate the dye solution with increasing concentrations of ct-DNA.

-

After each addition of DNA, mix and equilibrate for 5 minutes.

-

Record the fluorescence emission spectrum, keeping the excitation wavelength constant.

-

Plot the fluorescence intensity at the emission maximum as a function of DNA concentration to determine the fluorescence enhancement and to calculate the binding constant using appropriate binding models (e.g., Scatchard plot)[8][9].

Circular Dichroism (CD) Spectroscopy to Probe Binding Mode

CD spectroscopy can provide insights into the binding mode of the dye to DNA (intercalation vs. groove binding) by monitoring changes in the DNA CD spectrum and the appearance of an induced CD signal for the bound dye.

Materials:

-

Same as for UV-Visible Spectroscopy

-

Circular Dichroism Spectropolarimeter

Procedure:

-

Prepare a solution of ct-DNA in the Tris-HCl buffer (e.g., 100 µM).

-

Record the CD spectrum of the free DNA from 220 to 320 nm. This will show the characteristic B-form DNA spectrum with a positive band around 275 nm and a negative band around 245 nm[1][10][11][12].

-

Prepare a solution of the dye at a concentration that gives a measurable absorption in the visible region.

-

Titrate the DNA solution with increasing concentrations of the dye.

-

After each addition, mix and equilibrate.

-

Record the CD spectrum of the DNA-dye complex.

-

Analyze the changes in the DNA CD spectrum and the appearance of any induced CD signals in the absorption region of the dye to infer the binding mode[1][10][11][12]. Intercalation often leads to an induced CD signal for the dye.

Agarose Gel Electrophoresis for DNA Staining

This protocol details the use of an unsymmetrical cyanine dye for the visualization of DNA fragments in an agarose gel.

Materials:

-

Agarose

-

TAE or TBE electrophoresis buffer

-

Dye stock solution (e.g., 10,000X concentrate in DMSO)

-

DNA ladder and samples

-

Gel electrophoresis apparatus and power supply

-

UV or blue-light transilluminator and gel imaging system

Procedure:

-

Prepare an agarose gel of the desired concentration (e.g., 1%) in electrophoresis buffer.

-

Pre-staining method: Add the dye to the molten agarose just before pouring the gel (e.g., 1 µL of 10,000X stock per 100 mL of gel). Swirl to mix and pour the gel.

-

Post-staining method: Run the gel with unstained DNA samples. After electrophoresis, immerse the gel in a staining solution containing the dye (e.g., 3 µL of 10,000X stock in 100 mL of buffer) for 15-30 minutes.

-

Load DNA samples mixed with loading buffer into the wells of the gel.

-

Run the electrophoresis at an appropriate voltage until the desired separation is achieved.

-

Visualize the DNA bands on a transilluminator. The dye-DNA complexes will fluoresce, allowing for the detection of the DNA fragments.

Cytotoxicity Assay (MTT Assay)

This protocol provides a general method to assess the cytotoxicity of the DNA intercalating dye on a cell line.

Materials:

-

Cell line (e.g., HeLa or HEK293)

-

Complete cell culture medium

-

96-well cell culture plates

-

Dye stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the dye in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the dye dilutions to the respective wells. Include untreated control wells.

-

Incubate the plate for 24-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the dye that inhibits 50% of cell growth)[13][14][15][16].

Mandatory Visualizations

References

- 1. Circular dichroism to determine binding mode and affinity of ligand-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Drug-DNA interactions and their study by UV-Visible, fluorescence spectroscopies and cyclic voltametry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Groove-binding unsymmetrical cyanine dyes for staining of DNA: syntheses and characterization of the DNA-binding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Syntheses and DNA-binding studies of a series of unsymmetrical cyanine dyes: structural influence on the degree of minor groove binding to natural DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Groove-binding unsymmetrical cyanine dyes for staining of DNA: syntheses and characterization of the DNA-binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Fluorescence Spectroscopy and Anisotropy in the Analysis of DNA-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]

- 9. Interaction of fluorescent dyes with DNA and spermine using fluorescence spectroscopy - Analyst (RSC Publishing) [pubs.rsc.org]

- 10. Circular dichroism to determine binding mode and affinity of ligand–DNA interactions | Springer Nature Experiments [experiments.springernature.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 15. Attenuation of Cytotoxic Natural Product DNA Intercalating Agents by Caffeine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

Dye 937: A Technical Guide to a Minor Groove Binding Fluorescent Marker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dye 937 has been identified as an effective minor groove binding dye, functioning as a red fluorescent marker suitable for live-cell DNA imaging and quantification[1]. This technical guide provides an in-depth overview of the characteristics and methodologies associated with DNA minor groove binding dyes, with a specific focus on the available information for this compound. This document is intended for researchers, scientists, and professionals in drug development who are interested in the application and analysis of such fluorescent probes.

Core Concept: DNA Minor Groove Binding

DNA-binding small molecules are crucial tools in molecular biology, diagnostics, and as therapeutic agents. These molecules interact with DNA through several modes, including intercalation between base pairs, and binding within the major or minor grooves. Minor groove binders are a significant class of DNA ligands that recognize and bind to the minor groove of the double helix, often with a preference for AT-rich sequences. This binding is typically non-covalent, involving hydrogen bonds, van der Waals forces, and electrostatic interactions. The crescent shape of many minor groove binders complements the curvature of the DNA minor groove, facilitating a snug fit.

The interaction of these dyes with DNA can lead to significant changes in their photophysical properties, most notably a substantial increase in fluorescence quantum yield. This "light-up" effect upon binding makes them powerful probes for detecting and quantifying DNA.

Quantitative Data on DNA Binding

| Property | Typical Range for Minor Groove Binders | Significance |

| Binding Affinity (Kd) | Nanomolar (nM) to low micromolar (µM) | Indicates the concentration of dye required to achieve 50% binding to the DNA. A lower Kd signifies a stronger binding affinity. |

| Stoichiometry (Dye:Base Pair) | 1:1 to 1:5 | Describes the ratio of dye molecules to DNA base pairs at saturation. This provides insight into the binding site size. |

| Fluorescence Quantum Yield (Φ) upon Binding | 0.2 - 0.9[2] | Represents the efficiency of converting absorbed light into emitted light. A high quantum yield upon binding is desirable for sensitive detection. |

| Fluorescence Enhancement upon Binding | >100-fold to >1000-fold[2] | The ratio of the fluorescence intensity of the bound dye to the free dye. A large enhancement factor results in a high signal-to-noise ratio. |

Experimental Protocols

The characterization of a putative minor groove binding dye like this compound involves a suite of biophysical and spectroscopic techniques. Below are detailed methodologies for key experiments.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a primary tool for studying the interaction of dyes with DNA. The significant increase in fluorescence upon binding allows for the determination of binding affinity and stoichiometry.

Objective: To determine the binding constant (Kd) and stoichiometry of this compound binding to DNA.

Materials:

-

This compound stock solution (concentration determined by spectrophotometry)

-

Calf Thymus DNA (ctDNA) or specific synthetic oligonucleotides

-

Tris-HCl buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4)

-

Fluorometer

-

Quartz cuvettes

Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and determine its concentration using its molar extinction coefficient.

-

Prepare a concentrated stock solution of ctDNA in the Tris-HCl buffer. Determine the DNA concentration spectrophotometrically using the absorbance at 260 nm (A260) and the appropriate extinction coefficient.

-

Prepare a working solution of this compound at a fixed concentration (e.g., 1 µM) in the Tris-HCl buffer.

-

-

Fluorescence Titration:

-

Place the this compound working solution in a quartz cuvette.

-

Record the initial fluorescence emission spectrum of the dye alone, using an appropriate excitation wavelength.

-

Successively add small aliquots of the concentrated ctDNA stock solution to the cuvette.

-

After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes.

-

Record the fluorescence emission spectrum after each addition.

-

-

Data Analysis:

-

Plot the change in fluorescence intensity at the emission maximum as a function of the DNA concentration.

-

The resulting binding curve can be fitted to a suitable binding model (e.g., a one-site binding model) using non-linear regression analysis to determine the binding constant (Kd).

-

For stoichiometry, a Job's plot or mole-ratio plot can be generated by varying the mole fraction of the dye and DNA while keeping the total molar concentration constant.

-

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is a powerful technique to probe the binding mode of a small molecule to a chiral macromolecule like DNA. An induced CD (ICD) signal in the absorption region of the achiral dye upon binding to DNA is a strong indicator of its interaction mode.

Objective: To confirm the minor groove binding mode of this compound.

Materials:

-

This compound stock solution

-

ctDNA or synthetic oligonucleotides (e.g., poly(dA-dT)2 and poly(dG-dC)2)

-

Tris-HCl buffer

-

CD spectropolarimeter

-

Quartz cuvettes with a 1 cm path length

Protocol:

-

Sample Preparation:

-

Prepare solutions of DNA (e.g., 50 µM in base pairs) in the Tris-HCl buffer.

-

Prepare a series of samples with a fixed DNA concentration and varying concentrations of this compound.

-

-

CD Spectra Acquisition:

-

Record the CD spectrum of the DNA solution alone in the range of 220-320 nm to observe the characteristic B-form DNA spectrum.

-

Record the CD spectrum of this compound alone to ensure it has no intrinsic CD signal.

-

Record the CD spectra of the DNA-dye mixtures in the UV-Vis region (e.g., 220-600 nm). The appearance of a new CD signal in the absorption region of the dye is the induced CD.

-

-

Data Interpretation:

-

A positive induced CD signal in the long-wavelength absorption band of the dye is characteristic of minor groove binding for many dyes.

-

The absence of significant changes in the DNA CD bands suggests that the dye does not grossly perturb the DNA secondary structure, which is consistent with minor groove binding as opposed to intercalation.

-

Comparing the results with AT-rich and GC-rich oligonucleotides can reveal any sequence selectivity of the dye.

-

Visualization of Methodologies

To further elucidate the experimental and logical workflows, the following diagrams are provided.

Caption: Workflow for characterizing this compound-DNA interaction.

Caption: Logical framework for confirming minor groove binding.

Conclusion

This compound is a promising red fluorescent marker for DNA, operating through a minor groove binding mechanism[1]. While detailed quantitative binding parameters are not widely published, the experimental and analytical frameworks presented in this guide provide the necessary protocols for its characterization and application. The provided workflows and logical diagrams serve as a guide for researchers aiming to utilize or further investigate this and similar DNA-binding dyes. The strong fluorescence enhancement upon binding to DNA makes such dyes valuable tools for a range of applications, from fundamental research in molecular interactions to the development of novel diagnostic and therapeutic agents. Further research to quantify the specific binding properties of this compound will be invaluable to the scientific community.

References

In-Depth Technical Guide to Dye 937 (CAS Number: 195199-04-3): A High-Sensitivity DNA Stain

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of Dye 937 (CAS: 195199-04-3), a high-affinity fluorescent nucleic acid stain. This compound is an unsymmetrical cyanine dye, chemically identified as the iodide salt of the dye commonly known as SYBR Green I.[1][2][3] It is a versatile and highly sensitive tool for the detection and quantification of double-stranded DNA (dsDNA) in a variety of molecular biology applications.[4][5] This document details the physicochemical and spectral properties of the dye, its mechanism of action, and provides detailed protocols for its use in gel electrophoresis and flow cytometry. While this compound is not a direct participant in cellular signaling pathways, its application in quantitative PCR (qPCR) makes it an essential tool for analyzing the downstream effects of signaling cascades on gene expression.[6][7]

Physicochemical and Spectral Properties

| Property | Value | Reference |

| CAS Number | 195199-04-3 | [1][2] |

| Molecular Formula | C₃₂H₃₇IN₄S | [2][9] |

| Molecular Weight | 636.63 g/mol | [2] |

| Excitation Maximum (λex) | ~497 nm | [8] |

| Emission Maximum (λem) | ~520 nm | [8] |

| Fluorescence Quantum Yield (ΦF) (bound to dsDNA) | ~0.8 | [4][8] |

| Formulation | Typically supplied as a concentrate in DMSO | [8][10] |

| Storage | Store at -20°C, protected from light | [1] |

Mechanism of Action

The fluorescence of this compound is significantly quenched in its free form. Upon binding to dsDNA, the dye undergoes a conformational change that restricts intramolecular motion, leading to a dramatic increase in fluorescence quantum yield (over 1000-fold).[4] The binding mechanism of the core cyanine dye is understood to be a combination of two modes: intercalation between the DNA base pairs and binding to the minor groove of the DNA helix. This dual interaction contributes to its high affinity for dsDNA.[4] The dye exhibits a lower affinity for single-stranded DNA (ssDNA) and RNA, resulting in a significantly lower fluorescence enhancement.[8]

Applications

This compound is a versatile tool for a range of applications in molecular and cellular biology.

Gel Electrophoresis

This compound is a highly sensitive alternative to ethidium bromide for the visualization of DNA in agarose and polyacrylamide gels.[4] Its high quantum yield and low background fluorescence allow for the detection of as little as 60 picograms of dsDNA per band.[5][8][11] It can be used in both post-staining and pre-casting protocols.[8]

Flow Cytometry

The cell-impermeant nature of this compound makes it a suitable stain for assessing cell viability. In this application, the dye can only enter cells with compromised membranes, where it binds to the nuclear DNA and fluoresces brightly. This allows for the differentiation of live and dead cell populations.[6]

Quantitative Real-Time PCR (qPCR)

As SYBR Green I, the core component of this compound, it is widely used in qPCR to quantify the amount of amplified DNA in real-time. The fluorescence of the dye increases proportionally to the amount of dsDNA produced during the PCR reaction.[12][13][14]

Experimental Protocols

DNA Staining in Agarose Gels (Post-Staining)

-

Prepare Staining Solution: Dilute the concentrated this compound stock solution 1:10,000 in an appropriate electrophoresis buffer (e.g., 1X TAE or TBE). Prepare a sufficient volume to fully submerge the gel.

-

Electrophoresis: Run the agarose gel as per standard procedures.

-

Staining: After electrophoresis, carefully place the gel in the staining solution. Incubate for 15-30 minutes at room temperature with gentle agitation, protected from light.

-

Destaining (Optional): Destaining is typically not required due to the low background fluorescence.[5]

-

Visualization: Visualize the DNA bands using a standard UV transilluminator or a blue-light transilluminator with an appropriate emission filter.[8]

Cell Viability Assessment by Flow Cytometry

-

Cell Preparation: Prepare a single-cell suspension of the cells of interest at a concentration of 1 x 10⁶ cells/mL in a suitable buffer (e.g., PBS with 1% BSA).

-

Staining: Add this compound to the cell suspension at a final concentration of 1-5 µM. The optimal concentration may need to be determined empirically for different cell types.

-

Incubation: Incubate the cells for 15-30 minutes at room temperature, protected from light.

-

Analysis: Analyze the cells on a flow cytometer equipped with a blue laser (e.g., 488 nm) for excitation and a green emission filter (e.g., 530/30 nm bandpass). Live cells will show low fluorescence, while dead cells will exhibit a strong green fluorescence signal.

Data Presentation

| Parameter | SYBR Green I (as reference for this compound) | Ethidium Bromide |

| Excitation Max (nm) | ~497 | 518 |

| Emission Max (nm) | ~520 | 605 |

| Quantum Yield (bound to dsDNA) | ~0.8 | ~0.15 |

| Sensitivity (dsDNA) | ~60 pg | ~1 ng |

| Mutagenicity | Less mutagenic | Potential mutagen |

Mandatory Visualizations

Experimental Workflow for Cell Viability Assessment

Caption: Workflow for assessing cell viability using this compound and flow cytometry.

Role of this compound in a Gene Expression Study Downstream of a Signaling Pathway

It is important to clarify that this compound, as a DNA stain, does not directly participate in cell signaling pathways. Instead, it is a critical tool for measuring the outcomes of signaling events, specifically changes in gene expression, through its use in quantitative PCR (qPCR). The following diagram illustrates this relationship.

Caption: Use of this compound in qPCR to quantify gene expression changes induced by a signaling pathway.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. 195199-04-3|2-((3-(Dimethylamino)propyl)(propyl)amino)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)-1-phenylquinolin-1-ium iodide|BLD Pharm [bldpharm.com]

- 4. gene-quantification.de [gene-quantification.de]

- 5. takara.co.kr [takara.co.kr]

- 6. benchchem.com [benchchem.com]

- 7. Main uses of cyanine dyes | AxisPharm [axispharm.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. shop.bio-connect.nl [shop.bio-connect.nl]

- 10. SYBR® Green I Nucleic Acid Stain | Lonza [bioscience.lonza.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. stackscientific.nd.edu [stackscientific.nd.edu]

- 13. bu.edu [bu.edu]

- 14. SYBR® Green I Dye Quantitative PCR Protocol [sigmaaldrich.com]

In-Depth Technical Guide: Safety and Handling of Dye 937 in the Laboratory

Disclaimer: A specific Safety Data Sheet (SDS) for Dye 937 (CAS No. 195199-04-3) was not publicly available at the time of this writing. The following guide is based on the general safety and handling procedures for the broader class of unsymmetrical cyanine dyes. Researchers, scientists, and drug development professionals should treat this information as a general guideline and always perform a thorough risk assessment before handling any chemical. It is highly recommended to obtain a substance-specific SDS from the supplier before use.

Introduction to this compound

This compound is an unsymmetrical cyanine dye with the molecular formula C32H37IN4S.[1][2] Like other unsymmetrical cyanine dyes, it is utilized in laboratory settings, particularly for the detection of DNA in electrophoretic gels.[1][3] These dyes typically exhibit low fluorescence in solution but show a significant increase in quantum yield upon binding to nucleic acids, making them valuable as fluorescent stains.[4][5][6]

Hazard Identification and Classification

Based on the general properties of cyanine dyes and other fluorescent staining agents, this compound should be handled as a potentially hazardous substance. The primary hazards are associated with its chemical reactivity and potential biological effects upon exposure.

General Hazard Summary for Unsymmetrical Cyanine Dyes:

| Hazard Class | Category | GHS Hazard Statement (Typical) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |

Note: This table is a generalization for the class of cyanine dyes and may not accurately reflect the specific hazards of this compound.

Physical and Chemical Properties

Specific quantitative data for this compound is limited. The following table summarizes the known properties of this compound and general properties of related cyanine dyes.

| Property | This compound | General Unsymmetrical Cyanine Dyes |

| Molecular Formula | C32H37IN4S[1][2] | Varies |

| CAS Number | 195199-04-3[1][2] | Varies |

| Appearance | Solid (likely a powder) | Typically crystalline solids or powders |

| Solubility | Soluble in organic solvents like DMSO | Generally soluble in polar organic solvents and to varying degrees in aqueous solutions |

| Storage Temperature | -20°C[1] | Typically stored in a cool, dry, and dark place. |

Safe Handling and Storage

Adherence to standard laboratory safety protocols is crucial when working with this compound.

Personal Protective Equipment (PPE)

A comprehensive set of PPE should be worn at all times when handling this compound.

| PPE Type | Specification |

| Eye Protection | Chemical safety goggles or a face shield. |

| Hand Protection | Nitrile or other chemically resistant gloves. |

| Body Protection | A lab coat should be worn at all times. |

| Respiratory Protection | A properly fitted respirator may be necessary if working with the powder outside of a fume hood. |

Engineering Controls

| Control | Description |

| Ventilation | Work with this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure. |

| Eye Wash Station | An operational and easily accessible eye wash station should be located in the laboratory. |

| Safety Shower | A safety shower should be available for immediate use in case of large-scale skin contact. |

Storage

Proper storage is essential to maintain the integrity of the dye and ensure laboratory safety.

-

Containers: Keep the container tightly closed and properly labeled.

-

Conditions: Store in a cool, dry, and well-ventilated area, away from direct sunlight. The recommended storage temperature for this compound is -20°C.[1]

-

Incompatibilities: Avoid storage with strong oxidizing agents.

Experimental Protocols (Generalized)

Preparation of a Stock Solution

-

Safety First: Don appropriate PPE (lab coat, gloves, and safety goggles) and perform this procedure in a chemical fume hood.

-

Weighing: Carefully weigh the desired amount of this compound powder.

-

Dissolving: Dissolve the dye in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution (e.g., 1-10 mM).

-

Storage: Store the stock solution in a tightly sealed, light-protected container at -20°C.

Staining of DNA in an Agarose Gel

-

Electrophoresis: Run the DNA samples on an agarose gel as per standard laboratory protocols.

-

Staining Solution: Prepare a dilute staining solution by adding the this compound stock solution to the electrophoresis running buffer to achieve the desired final concentration.

-

Staining: After electrophoresis, immerse the gel in the staining solution and incubate for a specified time (typically 15-30 minutes) with gentle agitation, protected from light.

-

Destaining (Optional): If high background fluorescence is observed, the gel can be destained by incubating it in fresh running buffer for a short period.

-

Visualization: Visualize the stained DNA bands using a gel documentation system with the appropriate excitation and emission filters for the specific cyanine dye.

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate: Clear the immediate area of all personnel.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: For a powder spill, avoid creating dust. For a liquid spill, use an inert absorbent material to contain it.

-

Clean-up: Carefully collect the spilled material and place it in a sealed container for disposal.

-

Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

Waste Disposal

All waste containing this compound should be treated as hazardous chemical waste.[7]

-

Solid Waste: Contaminated PPE, weigh boats, and other solid materials should be collected in a designated hazardous waste container.

-

Liquid Waste: Unused staining solutions and other liquid waste should be collected in a clearly labeled hazardous waste container. Do not pour down the drain.[8]

-

Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.[7]

Visualizations

Caption: General experimental workflow for using this compound.

Caption: Logical workflow for responding to a chemical spill.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. shop.bio-connect.nl [shop.bio-connect.nl]

- 3. medchemexpress.com [medchemexpress.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Groove-binding unsymmetrical cyanine dyes for staining of DNA: syntheses and characterization of the DNA-binding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Experimental and Computational Investigation of Unsymmetrical Cyanine Dyes: Understanding Torsionally Responsive Fluorogenic Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research.columbia.edu [research.columbia.edu]

- 8. How to Work with and Dispose of Dyes Safely | dummies [dummies.com]

The Dawn of a New Light: A Technical Guide to the Discovery and Development of Cyanine Dyes for Electrophoresis

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Century of Color and Discovery

The journey of cyanine dyes, from their initial synthesis over a century ago to their indispensable role in modern biotechnology, is a testament to the power of chemical innovation.[1] Initially developed for the photographic industry to increase the sensitivity of film, these synthetic dyes, belonging to the polymethine group, now illuminate the intricate world of molecular biology.[1] Their chemical structure, characterized by a conjugated system between two nitrogen atoms, allows for a wide range of fluorescent properties, spanning the electromagnetic spectrum from near-infrared to ultraviolet.[1] This versatility has made them invaluable tools for the visualization and quantification of biomolecules.[1]

The application of cyanine dyes in electrophoresis has revolutionized the way researchers analyze nucleic acids and proteins. Their ability to bind to these macromolecules and emit a strong fluorescent signal upon excitation has led to the development of highly sensitive and accurate detection methods. This guide provides an in-depth technical overview of the discovery and development of key cyanine dyes used in various electrophoresis techniques, offering a comprehensive resource for researchers in the field.

Core Concepts: Mechanisms of Interaction

The utility of cyanine dyes in electrophoresis stems from their remarkable ability to interact with nucleic acids and proteins, leading to a significant enhancement of their fluorescence. This interaction primarily occurs through two main mechanisms for nucleic acids: intercalation and groove binding.

-

Intercalation: In this mode, the planar aromatic ring system of the cyanine dye inserts itself between the base pairs of the DNA double helix.[2] This rigidifies the dye molecule, restricting its rotational freedom and leading to a dramatic increase in its fluorescence quantum yield.[3] Dimeric cyanine dyes, such as YOYO-1, are known to bis-intercalate, with each monomeric unit inserting into the DNA helix, resulting in a very stable complex and high fluorescence enhancement.[2]

-

Groove Binding: Some cyanine dyes, particularly those with a crescent shape, bind to the minor groove of the DNA helix.[4] This mode of binding is also associated with a significant increase in fluorescence and is less disruptive to the overall DNA structure compared to intercalation.[4]

For proteins, cyanine dyes are typically functionalized with reactive groups, such as N-hydroxysuccinimidyl (NHS) esters, which covalently attach to primary amines on the protein surface, most commonly the ε-amino group of lysine residues.[5][6] This labeling allows for the sensitive detection of proteins in techniques like 2D-DIGE.

Quantitative Dye Characteristics: A Comparative Overview

The selection of a cyanine dye for a specific application depends on its unique photophysical properties. The following tables summarize the key quantitative characteristics of some of the most widely used cyanine dyes in electrophoresis.

| Dye | Excitation Max (nm) (Bound to dsDNA) | Emission Max (nm) (Bound to dsDNA) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) (Bound to dsDNA) | Quantum Yield (Φ) (Bound to dsDNA) |

| SYBR Green I | 497 | 520 | ~73,000 at 497 nm | ~0.8 |

| PicoGreen | 502 | 520 | ~70,000 at 502 nm[7] | ~0.5 |

| EvaGreen | 500 | 525 | Not widely reported | 0.45–0.55[8] |

| GelRed | ~300, 540 | ~605 | Not widely reported | Not widely reported |

| GelGreen | ~250, 500 | ~530 | Not widely reported | Not widely reported |

| YOYO-1 | 489 | 509 | ~100,000 at 489 nm[9] | up to 0.5[9] |

| TOTO-1 | 514 | 533 | Not widely reported | 0.2 - 0.6 |

| Cy3 | 550 | 570 | ~150,000 at 550 nm | ~0.24 |

| Cy5 | 649[10] | 667[10] | ~250,000 at 649 nm | ~0.20 |

Experimental Protocols: Methodologies for Key Experiments

This section provides detailed protocols for the application of cyanine dyes in common electrophoresis and related techniques.

Protocol 1: Agarose Gel Staining with SYBR Green I

Objective: To visualize double-stranded DNA in an agarose gel.

Materials:

-

Agarose gel with separated DNA fragments

-

SYBR Green I stock solution (typically 10,000X in DMSO)

-

Electrophoresis buffer (e.g., TAE or TBE), pH 7.5-8.0

-

Plastic container for staining

-

UV transilluminator

Procedure:

-

Prepare Staining Solution: Dilute the SYBR Green I stock solution 1:10,000 in electrophoresis buffer in a plastic container. Prepare enough solution to completely submerge the gel.

-

Stain the Gel: Carefully place the agarose gel in the staining solution.

-

Incubate: Incubate the gel at room temperature for 15-30 minutes with gentle agitation. Protect the staining container from light by covering it with aluminum foil or placing it in the dark.[1] The optimal staining time will depend on the thickness of the gel and the agarose concentration.[1]

-

Visualize: Remove the gel from the staining solution. Destaining is not required.[1] Place the gel on a UV transilluminator (300 nm is commonly used) to visualize the DNA bands. The DNA-dye complex will emit green fluorescence.[7]

Protocol 2: Polyacrylamide Gel Staining with GelRed®

Objective: To visualize DNA or RNA in a polyacrylamide gel.

Materials:

-

Polyacrylamide gel with separated nucleic acid fragments

-

GelRed® stock solution (typically 10,000X in water)

-

Deionized water or 0.1 M NaCl

-

Plastic container for staining

-

UV transilluminator

Procedure:

-

Prepare Staining Solution: Dilute the GelRed® 10,000X stock solution approximately 3,300-fold to make a 3X staining solution in water.[4] For enhanced sensitivity, 0.1 M NaCl can be included in the staining solution.[4]

-

Stain the Gel: Place the polyacrylamide gel in a plastic container and add enough 3X staining solution to submerge the gel.[11]

-

Incubate: Agitate the gel gently at room temperature for approximately 30 minutes.[11] For gels with a higher percentage of acrylamide, a longer incubation time may be necessary.[11]

-

Visualize: Destaining is not required.[11] View the stained gel using a standard UV transilluminator (302 nm or 312 nm).[4] The nucleic acid-dye complex will emit red fluorescence.

Protocol 3: Protein Labeling for 2D-Difference Gel Electrophoresis (2D-DIGE) with CyDyes

Objective: To fluorescently label protein samples for comparative proteomic analysis.

Materials:

-

Protein samples (e.g., control and treated)

-

CyDye DIGE Fluor minimal dyes (e.g., Cy2, Cy3, Cy5) NHS esters

-

Dimethylformamide (DMF)

-

Lysis buffer (e.g., 7 M urea, 2 M thiourea, 4% CHAPS, 30 mM Tris, pH 8.5)

-

10 mM Lysine solution

Procedure:

-

Prepare Dye Working Solution: Reconstitute the CyDye NHS ester in high-quality, anhydrous DMF to a stock concentration of 1 mM. Immediately before use, dilute the stock solution with DMF to a working concentration (e.g., 400 pmol/µL).

-

Protein Labeling:

-

Adjust the pH of the protein solution to 8.0-9.0 using a suitable buffer (e.g., 30 mM Tris).[6]

-

For each sample, combine 50 µg of protein with 400 pmol of the desired CyDye (e.g., Cy3 for control, Cy5 for treated).[6] A third sample, typically a pooled internal standard, can be labeled with Cy2.[12]

-

Vortex the mixture and incubate on ice in the dark for 30 minutes.[12]

-

-

Quench the Reaction: Add 1 µL of 10 mM lysine to the labeling reaction and incubate on ice for 10 minutes to quench the reaction by reacting with any unbound dye.

-

Sample Pooling and Preparation for IEF: Combine the Cy3- and Cy5-labeled samples (and the Cy2-labeled internal standard, if used) and prepare for isoelectric focusing (IEF), the first dimension of 2D gel electrophoresis.

Protocol 4: DNA Quantification using PicoGreen®

Objective: To quantify double-stranded DNA in solution.

Materials:

-

dsDNA samples of unknown concentration

-

dsDNA standard (e.g., lambda DNA) of known concentration

-

PicoGreen® reagent

-

20X TE buffer (200 mM Tris-HCl, 20 mM EDTA, pH 7.5)

-

DNase-free water

-

Fluorescence microplate reader or fluorometer

Procedure:

-

Prepare 1X TE Buffer: Dilute the 20X TE buffer 20-fold with DNase-free water.[13]

-

Prepare DNA Standard Curve:

-

Prepare PicoGreen® Working Solution: On the day of the experiment, dilute the concentrated PicoGreen® reagent 200-fold in 1X TE buffer.[13] This solution should be protected from light.[15]

-

Assay:

-

Measure Fluorescence: Measure the fluorescence using an instrument with excitation and emission wavelengths appropriate for the PicoGreen® dye (typically ~480 nm excitation and ~520 nm emission).

-

Quantify: Subtract the fluorescence of a reagent blank from all readings. Plot the fluorescence of the standards versus their concentration to generate a standard curve. Use this curve to determine the concentration of the unknown DNA samples.

Protocol 5: Real-Time Quantitative PCR (qPCR) with EvaGreen® Dye

Objective: To monitor and quantify DNA amplification in real-time.

Materials:

-

DNA template

-

Forward and reverse primers

-

qPCR master mix containing dNTPs, Hot-start Taq polymerase, MgCl₂, and EvaGreen® Dye

-

Nuclease-free water

-

Real-time PCR instrument

Procedure:

-

Reaction Setup:

-

Thaw all components on ice.

-

Prepare a reaction mixture containing the qPCR master mix, primers, DNA template, and nuclease-free water. The final concentration of EvaGreen® dye is typically 1X.[16]

-

Aliquot the reaction mixture into qPCR tubes or plates.

-

-

Real-Time PCR Cycling:

-

Place the reactions in a real-time PCR instrument.

-

Set up the thermal cycling program, which typically includes an initial denaturation/enzyme activation step, followed by a number of cycles of denaturation, annealing, and extension. A typical program might be:

-

Include a melt curve analysis at the end of the run to assess the specificity of the amplification.

-

-

Data Analysis: The instrument's software will monitor the fluorescence intensity at each cycle. The cycle at which the fluorescence crosses a certain threshold (the Ct value) is inversely proportional to the initial amount of target DNA.

Mandatory Visualizations

The following diagrams, generated using the Graphviz DOT language, illustrate key workflows and concepts related to the use of cyanine dyes in electrophoresis.

Caption: A general workflow for DNA analysis using agarose gel electrophoresis and cyanine dye staining.

Caption: Mechanisms of cyanine dye interaction with DNA: intercalation versus minor groove binding.

Caption: Experimental workflow for 2D-Difference Gel Electrophoresis (2D-DIGE).

References

- 1. researchgate.net [researchgate.net]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Characterization of the binding interactions between EvaGreen dye and dsDNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. Extinction Coefficient [PicoGreen reagent] | AAT Bioquest [aatbio.com]

- 5. Characterization of PicoGreen Interaction with dsDNA and the Origin of Its Fluorescence Enhancement upon Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. PicoGreen | AAT Bioquest [aatbio.com]

- 8. researchgate.net [researchgate.net]

- 9. YOYO-1 - Wikipedia [en.wikipedia.org]

- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Characterization of EvaGreen and the implication of its physicochemical properties for qPCR applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. SYBR Green I - Wikipedia [en.wikipedia.org]

- 15. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 16. Systematic study of SYBR green chromophore reveals major improvement with one heteroatom difference - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D1TB00312G [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]